molecular formula C26H38O4 B3025983 (2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one CAS No. 1315451-94-5

(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one

Cat. No. B3025983
CAS RN: 1315451-94-5
M. Wt: 414.6 g/mol
InChI Key: PSHUZQHBLAPAMD-KFCOXGNHSA-N
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Description

Chevalone E is a meroterpene that has been found in A. similanensis.

Scientific Research Applications

Structure and Synthesis Techniques

  • Structure Analysis : The structure of related compounds, such as trijugin A, reveals complex molecular frameworks stabilized by van der Waals forces, indicating a potential interest in studying such compounds for their unique chemical properties and interactions (Kanagaraj Sekar, S. Parthasarathy, & V. Mathuram, 1994).

  • Synthetic Pathways : Research on the synthesis and application of pyrano and pyridokondensierter heterocycles demonstrates the versatility of ethoxymethylene)malononitrile as a synthon, highlighting methodologies that could be relevant for synthesizing structurally complex compounds for various scientific applications (H. Schmidt, R. Schipfer, & H. Junek, 1983).

  • Medicinal Chemistry : The review on the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans underscores the significance of these compounds in medicinal chemistry, especially using kojic acid as a substrate for generating derivatives with wide-ranging biological activities (Biplob Borah, Kartikeya Dwivedi, & L. R. Chowhan, 2021).

Pharmaceutical and Biological Research

  • Anticancer Activity : The study on anticancer activity of newly synthesized pyrano[2,3-d][1,2,3]triazine derivatives using specific synthons showcases the exploration of novel compounds for therapeutic applications, specifically targeting liver cancer cell lines (N. Ouf, A. Amr, & M. Sakran, 2014).

  • Antimicrobial Evaluation : Synthesis and antimicrobial evaluation of pyrano[4,3‐b]pyran and pyrano[3,2‐c]chromene derivatives bearing a 2‐thiophenoxyquinoline nucleus show potential in developing new antimicrobial agents, highlighting the compounds' activity against various bacteria and fungi (Jigar A. Makawana, Manish P. Patel, & R. G. Patel, 2012).

Biochemical Analysis

Biochemical Properties

Chevalone E interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it has been derivatized into eight chevalone analogues using a single dehydrogenase involved in another meroterpenoid pathway . The nature of these interactions involves the transformation of the characteristic hemiacetal bridge into the spirolactone moiety by simple chemical synthesis .

Cellular Effects

Chevalone E has significant effects on various types of cells and cellular processes. Some of the new chevalone analogues exhibit the synergetic inhibition of MDA-MB-231 breast cancer cell viability when combined with the chemotherapeutic agent doxorubicin . This indicates that Chevalone E influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Metabolic Pathways

Chevalone E is involved in the meroterpenoid pathway

properties

IUPAC Name

(1R,2S,11S,14R,15R,18S,20R)-18-hydroxy-1,7,11,15,19,19-hexamethyl-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-15-13-17(27)16-14-20-25(5)10-7-18-23(2,3)21(28)9-11-24(18,4)19(25)8-12-26(20,6)30-22(16)29-15/h13,18-21,28H,7-12,14H2,1-6H3/t18-,19+,20-,21-,24-,25+,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHUZQHBLAPAMD-KFCOXGNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one
Reactant of Route 2
(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one
Reactant of Route 3
(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one
Reactant of Route 4
(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one
Reactant of Route 5
(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one
Reactant of Route 6
(2S,4aR,4bR,6aS,12aS,12bR,14aR)-2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-2-hydroxy-1,1,4a,6a,9,12b-hexamethyl-1H,11H-phenanthro[2,1-b]pyrano[3,2-e]pyran-11-one

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